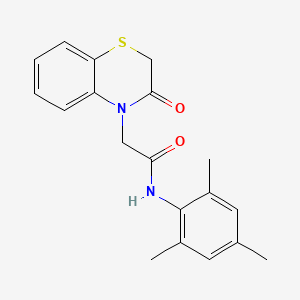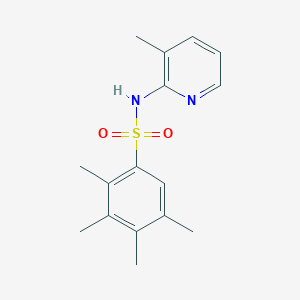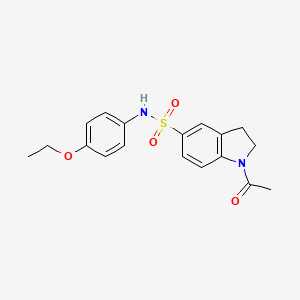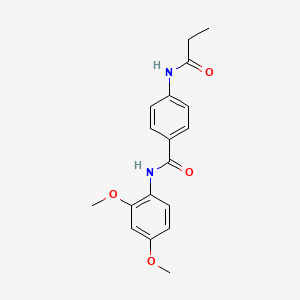![molecular formula C18H17N3O3 B4397769 2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397769.png)
2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
説明
2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as MPOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and drug discovery. In
作用機序
The mechanism of action of 2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to reduce the expression of pro-inflammatory genes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized in various research studies. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical studies. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on various biological processes. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of 2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, further preclinical studies are needed to evaluate its efficacy and safety in animal models. This compound may also have potential applications in drug discovery, as it has been shown to have anti-cancer and anti-inflammatory properties. Further studies are needed to identify the optimal conditions for the use of this compound in various research applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. However, further research is needed to fully understand its mechanism of action and to evaluate its potential for clinical applications. This compound may have potential applications in drug discovery and may be a promising candidate for further preclinical studies.
科学的研究の応用
2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-7-5-6-10-15(13)23-12-16(22)19-11-17-20-18(21-24-17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXKIHPDXSXIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4397712.png)
![8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4397715.png)
![3-(3-bromophenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4397717.png)
![2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4397718.png)
acetyl]amino}methyl)benzoate](/img/structure/B4397730.png)

![isopropyl 5-(2-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397756.png)


![1-[(4-ethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4397775.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4397778.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-fluorophenyl)propanamide](/img/structure/B4397779.png)
![N-(3,4-dichlorophenyl)-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4397800.png)